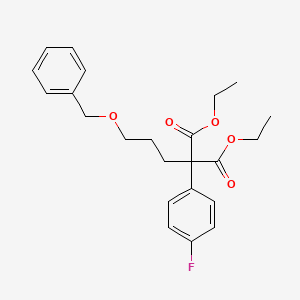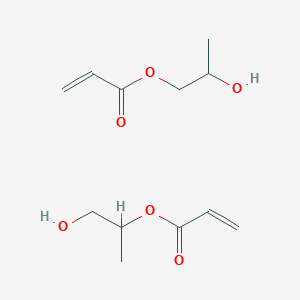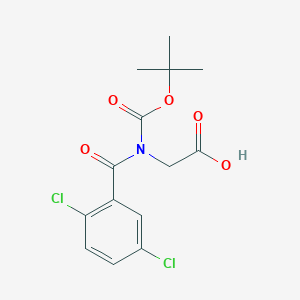
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is a synthetic organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives, pyrazine derivatives, and oxetane derivatives. The reaction conditions may involve:
Condensation reactions: Combining the nicotinic acid derivative with the pyrazine derivative under acidic or basic conditions.
Amidation reactions: Forming the amide bond between the nicotinic acid derivative and the oxetane derivative using coupling reagents like EDCI or DCC.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid.
Pyrazinamide: A pyrazine derivative with known medicinal properties.
Oxetane derivatives: Compounds containing the oxetane ring, known for their stability and reactivity.
Uniqueness
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(methyl(3-methyloxetan-3-yl)amino)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[methyl-(3-methyloxetan-3-yl)amino]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N6O3/c1-17(9-26-10-17)23(2)13-4-14(21-7-12(13)16(24)25-3)22-15-8-19-11(5-18)6-20-15/h4,6-8H,9-10H2,1-3H3,(H,20,21,22) |
InChI Key |
YDHNDOZHOLKKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N(C)C2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,4S,5R)-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11926664.png)
![Rac-(3ar,6as)-4,4-difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B11926670.png)



![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)

